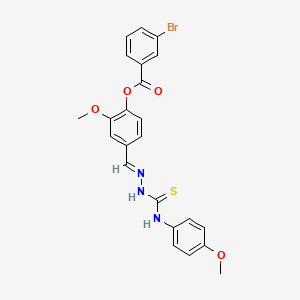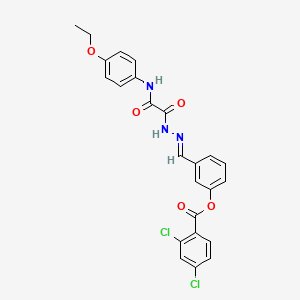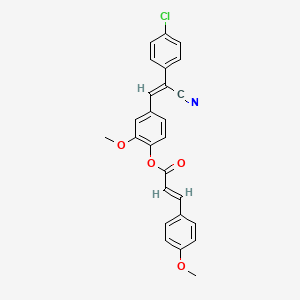![molecular formula C23H22ClFN4O2S B12008274 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Cloro-6-fluorofenil)metilsulfanil]-1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona es un compuesto orgánico complejo con la fórmula molecular C23H22ClFN4O2S. Este compuesto es parte de la familia de las purinas y se caracteriza por su estructura única, que incluye un grupo clorofluorofenilo, un grupo metilsulfanil y un grupo fenilpropil unidos a un núcleo de purina. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
La síntesis de 8-[(2-Cloro-6-fluorofenil)metilsulfanil]-1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Materiales de Inicio: La síntesis comienza con la preparación del intermedio clorofluorofenilmetilsulfanil.
Condiciones de Reacción: El intermedio luego se hace reaccionar con 1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona bajo condiciones específicas, como la presencia de una base y un solvente adecuado.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.
Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores de flujo continuo y la optimización de las condiciones de reacción para maximizar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
8-[(2-Cloro-6-fluorofenil)metilsulfanil]-1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos que contienen azufre.
Sustitución: El grupo clorofluorofenilo puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles, formando nuevos derivados con diferentes grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados dependen de la reacción y las condiciones específicas empleadas.
Aplicaciones Científicas De Investigación
8-[(2-Cloro-6-fluorofenil)metilsulfanil]-1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y en el estudio de los mecanismos de reacción.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como las propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 8-[(2-Cloro-6-fluorofenil)metilsulfanil]-1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
8-[(2-Cloro-6-fluorofenil)metilsulfanil]-1,3-dimetil-7-(3-fenilpropil)purina-2,6-diona se puede comparar con otros compuestos similares, como:
- 7-(4-Clorobencil)-8-[(2-cloro-6-fluorobencil)sulfanil]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona
- 7-(2-Clorobencil)-8-[(2-cloro-6-fluorobencil)sulfanil]-1,3-dimetil-3,7-dihidro-1H-purina-2,6-diona
Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes específicos, lo que lleva a variaciones en sus propiedades químicas y biológicas
Propiedades
Fórmula molecular |
C23H22ClFN4O2S |
|---|---|
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H22ClFN4O2S/c1-27-20-19(21(30)28(2)23(27)31)29(13-7-10-15-8-4-3-5-9-15)22(26-20)32-14-16-17(24)11-6-12-18(16)25/h3-6,8-9,11-12H,7,10,13-14H2,1-2H3 |
Clave InChI |
GLXHQFJEJLVUSR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)




![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)


![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
